4-(2-Ethylphenoxy)-3-(trifluoromethyl)aniline
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Overview
Description
4-(2-Ethylphenoxy)-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C15H14F3NO It is characterized by the presence of an ethylphenoxy group and a trifluoromethyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethylphenoxy)-3-(trifluoromethyl)aniline typically involves the reaction of 2-ethylphenol with 3-(trifluoromethyl)aniline under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide at elevated temperatures. The reaction proceeds through nucleophilic aromatic substitution, where the phenoxy group is introduced to the aniline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethylphenoxy)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various amines.
Scientific Research Applications
4-(2-Ethylphenoxy)-3-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-Ethylphenoxy)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methylphenoxy)-3-(trifluoromethyl)aniline
- 4-(2-Ethylphenoxy)-3-(difluoromethyl)aniline
- 4-(2-Ethylphenoxy)-3-(trifluoromethyl)benzene
Uniqueness
4-(2-Ethylphenoxy)-3-(trifluoromethyl)aniline is unique due to the presence of both an ethylphenoxy group and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, which can be advantageous in various applications.
Properties
IUPAC Name |
4-(2-ethylphenoxy)-3-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-2-10-5-3-4-6-13(10)20-14-8-7-11(19)9-12(14)15(16,17)18/h3-9H,2,19H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTZQNLFDITASZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC2=C(C=C(C=C2)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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